molecular formula C14H20N2O3 B10834854 Ethyl 6-(2-morpholin-4-ylethyl)pyridine-3-carboxylate

Ethyl 6-(2-morpholin-4-ylethyl)pyridine-3-carboxylate

Cat. No.: B10834854
M. Wt: 264.32 g/mol
InChI Key: XIDYSJNRQHEJQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PMID27109571-Compound-2 involves several steps. The preparation method typically includes the following steps:

Chemical Reactions Analysis

PMID27109571-Compound-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or air.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

PMID27109571-Compound-2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PMID27109571-Compound-2 involves its binding to fatty acid-binding proteins, specifically FABP4 and FABP5. By inhibiting these proteins, the compound interferes with the normal metabolic processes that these proteins regulate. This inhibition can lead to changes in lipid metabolism and energy homeostasis, which are beneficial in the treatment of metabolic diseases .

Comparison with Similar Compounds

PMID27109571-Compound-2 is unique in its specific inhibition of FABP4 and FABP5. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specificities, making PMID27109571-Compound-2 unique in its therapeutic potential.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 6-(2-morpholin-4-ylethyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-2-19-14(17)12-3-4-13(15-11-12)5-6-16-7-9-18-10-8-16/h3-4,11H,2,5-10H2,1H3

InChI Key

XIDYSJNRQHEJQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CCN2CCOCC2

Origin of Product

United States

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